

Application Note: Determination of Phenoxycephalothin Calcium Solubility in Various Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phenoxycephalothin calcium*

Cat. No.: *B086641*

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Introduction

Phenoxycephalothin calcium, the calcium salt of a narrow-spectrum beta-lactam antibiotic, is a crucial active pharmaceutical ingredient (API). Understanding its solubility in different solvent systems is fundamental for the development of oral dosage forms, enabling appropriate formulation strategies and ensuring bioavailability. This document provides a detailed protocol for determining the equilibrium solubility of **phenoxycephalothin calcium** using the established shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

Data Presentation

The solubility of phenoxycephalothin and its salts varies significantly depending on the salt form and the solvent. While quantitative data for **phenoxycephalothin calcium** is not extensively available in published literature, the following table summarizes the available qualitative and quantitative solubility information for phenoxycephalothin and its common salts to provide a comparative reference.

Compound	Solvent	Solubility	Temperature (°C)
Phenoxyethylpenicillin Calcium	Water	Slowly soluble in 120 parts[1]	Not Specified
Phenoxyethylpenicillin (Free Acid)	Water	1 part in 1700 parts (~0.59 mg/mL)[2]	Not Specified
Ethanol	1 part in 7 parts (~143 mg/mL)[2]	Not Specified	
Alcohol	Soluble[3]	Not Specified	
Acetone	Freely soluble[3]	Not Specified	
Fixed Oils	Insoluble[3]	Not Specified	
Phenoxyethylpenicillin Potassium	Water	Freely soluble[3][4]	Not Specified
Ethanol (96%)	Practically insoluble[4]	Not Specified	
PBS (pH 7.2)	~10 mg/mL[5]	Not Specified	
Benzathine			
Phenoxyethylpenicillin in	Water	0.321 mg/mL[6]	~28
Ethanol	14.6 mg/mL[6]	~28	

Experimental Protocols

This section details the protocol for determining the equilibrium solubility of **phenoxyethylpenicillin calcium** using the shake-flask method, which is considered the gold standard for solubility measurement.[7]

Protocol 1: Equilibrium Solubility Determination by Shake-Flask Method

1. Materials and Equipment:

- **Phenoxyethylpenicillin Calcium** powder

- Selected solvents (e.g., deionized water, phosphate buffer pH 5.0, phosphate buffer pH 7.4, ethanol, methanol, acetone)
- Scintillation vials or glass flasks with screw caps
- Orbital shaker or wrist-action shaker with temperature control
- Analytical balance
- Syringe filters (0.22 µm)
- Volumetric flasks and pipettes
- HPLC system with a UV detector or a UV-Vis spectrophotometer

2. Procedure:

- Preparation of Solvent Systems: Prepare the desired aqueous and organic solvents. For buffered solutions, ensure the pH is accurately adjusted.
- Sample Preparation: Add an excess amount of **phenoxyethylpenicillin calcium** to a series of vials, each containing a known volume of the respective solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
- Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow for equilibrium to be reached. The time to reach equilibrium should be determined experimentally by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it remains constant.
- Sample Collection and Preparation for Analysis:
 - After the equilibration period, allow the vials to stand undisturbed for a sufficient time to let the excess solid settle.
 - Carefully withdraw a clear aliquot of the supernatant using a syringe.

- Immediately filter the aliquot through a 0.22 μm syringe filter to remove any undissolved particles.
- Dilute the filtrate with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

3. Quantification:

The concentration of dissolved **phenoxyethylpenicillin calcium** in the filtrate can be determined using one of the following analytical methods:

- Method A: High-Performance Liquid Chromatography (HPLC)
 - Chromatographic Conditions (Example):
 - Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μm)
 - Mobile Phase: A mixture of phosphate buffer and a suitable organic solvent like acetonitrile or methanol. The exact ratio should be optimized for good peak shape and retention time.
 - Flow Rate: Typically 1.0 mL/min
 - Detection Wavelength: Phenoxyethylpenicillin has UV absorbance maxima around 268 nm and 274 nm.^[8]
 - Injection Volume: 20 μL
 - Calibration: Prepare a series of standard solutions of **phenoxyethylpenicillin calcium** of known concentrations. Generate a calibration curve by plotting the peak area against the concentration.
 - Analysis: Inject the diluted filtrate and determine the concentration from the calibration curve.
- Method B: UV-Vis Spectrophotometry
 - Procedure:

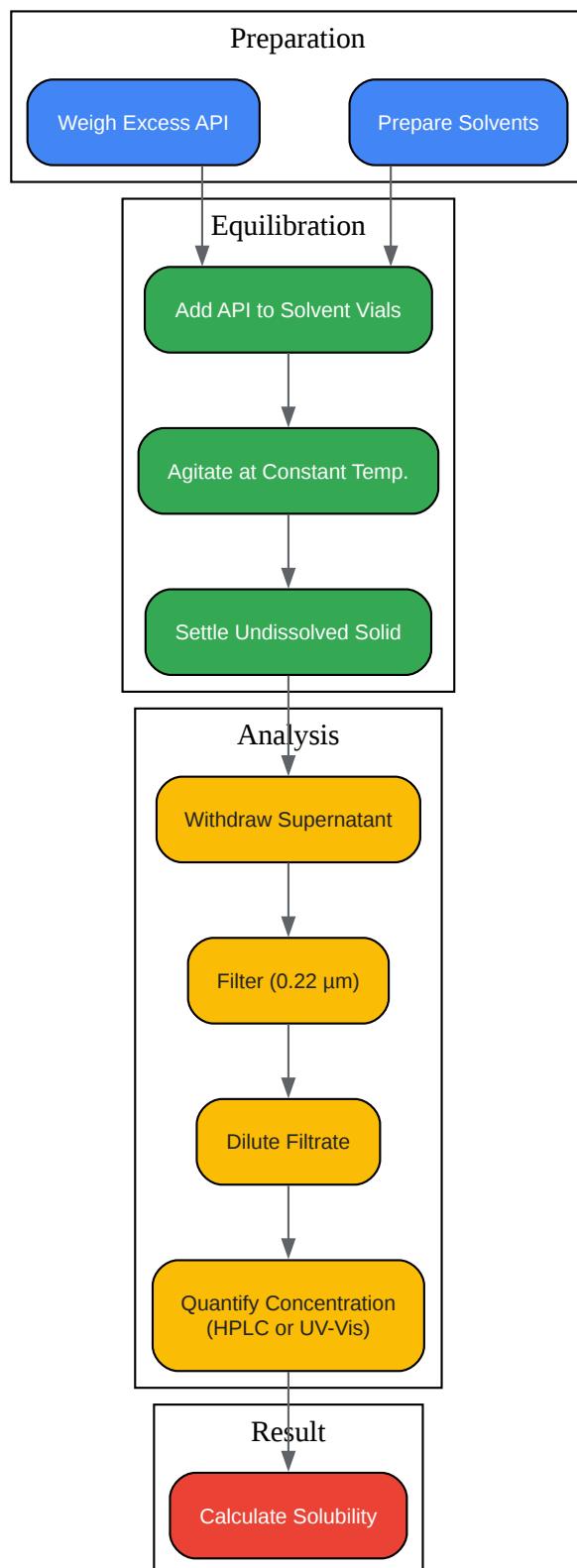
- Determine the wavelength of maximum absorbance (λ_{max}) for **phenoxyethylpenicillin calcium** in the chosen solvent.
- Prepare a series of standard solutions of known concentrations.
- Measure the absorbance of the standard solutions at the λ_{max} and construct a calibration curve of absorbance versus concentration.
- Measure the absorbance of the appropriately diluted filtrate and determine the concentration using the calibration curve.

4. Data Analysis:

Calculate the solubility of **phenoxyethylpenicillin calcium** in each solvent, typically expressed in mg/mL or mol/L.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of **phenoxyethylpenicillin calcium**.

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Caption: Experimental workflow for solubility determination.

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